2-(2,4-Dichlorophenoxy)ethanol
Overview
Description
2-(2,4-Dichlorophenoxy)ethanol is an organic compound with the chemical formula C8H8Cl2O2. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is known for its use in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
2-(2,4-Dichlorophenoxy)ethanol is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a systemic herbicide . The primary targets of this compound are broadleaf weeds . It specifically targets the plant hormone system, disrupting normal growth processes .
Mode of Action
The compound acts as a synthetic auxin, a type of plant hormone . It is absorbed through the roots and increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, leading to the death of the plant . The mode of action is selective, affecting broadleaf plants but leaving most grasses, such as cereals, lawn turf, and grassland, relatively unaffected .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of auxin, a key plant growth hormone . This interference leads to uncontrolled cell division and growth, which ultimately results in the death of the plant .
Pharmacokinetics
2,4-D is known to be readily absorbed by plant tissues and transported throughout the plant, where it exerts its herbicidal effects
Result of Action
The result of the action of this compound is the death of the target plants. By causing uncontrolled cell division and growth, the compound disrupts normal plant development, leading to the death of broadleaf weeds .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 207.054 Da
Cellular Effects
A study on a similar compound, 2,4-dichlorophenoxyacetamide, showed antiproliferative activities against certain cancer cell lines . It is unclear if 2-(2,4-Dichlorophenoxy)ethanol has similar effects.
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. A study on a similar compound, 2,4-dichlorophenoxyacetic acid, showed hepatic, renal, and pancreatic damage associated with chronic exposure .
Metabolic Pathways
A study on a similar compound, 2,4-dichlorophenoxyacetic acid, suggested that it involves different families of tfdA and tfdB genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H3Cl2OH+CH2CH2O→C6H3Cl2OCH2CH2OH
The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenoxyethane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenoxy)acetaldehyde or 2-(2,4-Dichlorophenoxy)acetic acid.
Reduction: 2-(2,4-Dichlorophenoxy)ethane.
Substitution: Various substituted phenoxyethanols depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain applications.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)ethanol can be compared with other similar compounds such as:
2-(2,4-Dichlorophenoxy)acetic acid: This compound is a well-known herbicide and plant growth regulator. It shares a similar structure but has a carboxylic acid group instead of a hydroxyl group.
2-(2,4-Dichlorophenoxy)ethane: This compound is the reduced form of this compound and lacks the hydroxyl group.
2,4-Dichlorophenol: This is the precursor used in the synthesis of this compound and has similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCMNBRZMKANQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870474 | |
Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-67-2, 14866-28-5 | |
Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34K7N6Q37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2,4-dichlorophenoxy)ethanol relate to plant growth regulation?
A1: Research suggests that this compound is a metabolite of 2,4-dichlorophenoxyethylamine (2,4-D ethylamine), a compound structurally similar to the plant growth regulator 2,4-D (2,4-dichlorophenoxyacetic acid). Studies indicate that treating plant tissues with 2,4-D ethylamine leads to the formation of this compound, along with 2,4-dichlorophenol and 2,4-D acetaldehyde. [] Interestingly, this compound, like its precursor 2,4-D ethylamine and 2,4-D itself, can induce epinasty (downward bending of leaves) in various plant species. [] This suggests a potential role of this compound in influencing plant growth and development, possibly through pathways related to auxin activity.
Q2: How does the structure of this compound influence its interaction with plant cells?
A2: Research indicates that the structure of this compound, particularly its oil/water partition coefficient, influences its interaction with plant cell components like lecithin, a major phospholipid in cell membranes. [] While this compound has a relatively high oil/water partition coefficient, suggesting a preference for lipid environments, its binding to lecithin appears to be less specific compared to compounds like 2,4-D. [] This difference in binding affinity could be attributed to the structural variations between these compounds, particularly in their hydrophilic portions, and might influence their interactions with cell membranes and subsequent effects on plant physiological processes.
Q3: What is the role of microorganisms in the environmental fate of 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound related to this compound?
A3: Research has identified that soil microorganisms play a crucial role in activating the pre-emergent herbicide 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound structurally related to this compound. [] Specifically, certain bacteria like Pseudomonas putida possess a novel alkylsulfatase enzyme capable of removing the sulfate group from 2-(2,4-dichlorophenoxy)ethyl sulfate, leading to the formation of this compound. [] This microbial transformation is significant as it initiates the activation of the herbicide in the soil, highlighting the intricate interplay between chemical compounds and microbial activity in the environment.
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